molecular formula C14H18ClN3 B564474 Didesethyl Chloroquine-d4 CAS No. 1215797-41-3

Didesethyl Chloroquine-d4

Cat. No. B564474
CAS RN: 1215797-41-3
M. Wt: 267.793
InChI Key: GYEDIFVVTRKXHP-BRVWLQDISA-N
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Description

Didesethyl Chloroquine-d4 is a deuterium-labeled version of Didesethyl Chloroquine . It is a major metabolite of the antimalarial agent Chloroquine . It is also known to be a potent myocardial depressant .


Molecular Structure Analysis

The molecular formula of Didesethyl Chloroquine-d4 is C14H14D4ClN3 . Its molecular weight is 267.79 .

Scientific Research Applications

Antimalarial Activity

Didesethyl Chloroquine-d4: is primarily recognized for its role as an antimalarial agent. It’s a metabolite of Chloroquine, which has been a cornerstone in the prophylaxis and treatment of malaria. The deuterated form, Didesethyl Chloroquine-d4, is used in analytical studies to understand the pharmacokinetics and metabolic pathways of Chloroquine .

Anticancer Research

Research has indicated that Chloroquine and its derivatives can inhibit cancer cell growth. Didesethyl Chloroquine-d4 is utilized in cancer research to study its effects on autophagy, a process often hijacked by cancer cells to promote their own survival. By inhibiting autophagy, it may help in the treatment of cancer .

Anti-Inflammatory Properties

Chloroquine derivatives have shown promise as anti-inflammatory agentsDidesethyl Chloroquine-d4 can be used in research to explore its potential in treating inflammatory conditions like rheumatoid arthritis and lupus, due to its ability to modulate the immune response .

Metabolic Disorder Treatments

The parent compound, Chloroquine, has roles in improving metabolic disorders such as hypertension, hyperglycemia, and lipid profile disturbancesDidesethyl Chloroquine-d4 aids in the research of these applications, particularly in understanding the drug’s mechanism of action in metabolic pathways .

Antimicrobial Effects

Chloroquine has demonstrated effectiveness against various microbial infectionsDidesethyl Chloroquine-d4 is valuable in research for its potential use against a range of microbial diseases, including viral, bacterial, and fungal infections, by elucidating the underlying mechanisms .

Dermatological Applications

In dermatology, Chloroquine has been used to treat skin diseasesDidesethyl Chloroquine-d4 serves as a research tool in dermatological studies to investigate its therapeutic effects on skin conditions and its mechanism of action in skin pathology .

Each of these applications involves the use of Didesethyl Chloroquine-d4 as a stable isotope-labelled compound, which allows for precise tracking and measurement in biological systems, providing insights into the pharmacodynamics and pharmacokinetics of Chloroquine-related therapies .

properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuteriopentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/i2D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEDIFVVTRKXHP-BRVWLQDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675835
Record name N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didesethyl Chloroquine-d4

CAS RN

1215797-41-3
Record name N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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